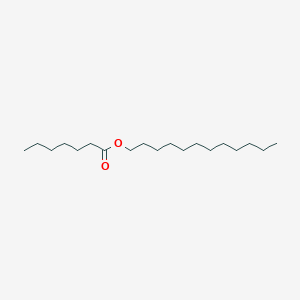

Dodecyl heptanoate

Description

Properties

CAS No. |

96980-60-8 |

|---|---|

Molecular Formula |

C19H38O2 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

dodecyl heptanoate |

InChI |

InChI=1S/C19H38O2/c1-3-5-7-9-10-11-12-13-14-16-18-21-19(20)17-15-8-6-4-2/h3-18H2,1-2H3 |

InChI Key |

LJHUUVGNJFUXNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Optimized Reaction Pathways for Dodecyl Heptanoate

Conventional Chemical Esterification Strategies for Dodecyl Heptanoate (B1214049) Production

Traditional synthesis of dodecyl heptanoate relies on the chemical esterification of heptanoic acid and dodecanol (B89629). This method is well-established and widely practiced in industrial settings.

Acid-Catalyzed Condensation Techniques

Heptanoic Acid + Dodecanol ⇌ Dodecyl Heptanoate + Water vulcanchem.com

Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. vulcanchem.com The reaction is typically conducted under reflux conditions to drive the equilibrium towards the product by removing the water formed during the reaction. vulcanchem.comwiley-vch.de Azeotropic distillation, using solvents like toluene (B28343) or hexane, is a customary technique for water removal. google.com To further enhance the reaction rate, methods such as microwave irradiation or ultrasonic waves have been employed, which can significantly reduce the reaction time. wiley-vch.de

| Catalyst | Conditions | Yield | Reference |

| Sulfuric Acid | Reflux | >85% | vulcanchem.com |

| p-Toluenesulfonic Acid | Reflux with azeotropic water removal | >85% | google.comvulcanchem.com |

| Diphenylammonium triflate | Refluxing toluene (1 mol% catalyst) | >90% | wiley-vch.de |

Novel Catalytic Systems for Enhanced Dodecyl Heptanoate Synthesis

Research into novel catalytic systems aims to improve the efficiency and environmental footprint of dodecyl heptanoate synthesis. One innovative approach involves the use of dodecylbenzenesulfonic acid (DBSA) in an inverse microemulsion system. vulcanchem.com In this method, DBSA acts as both a surfactant and a catalyst. The reaction is carried out in a microemulsion of phosphate (B84403) buffer and cyclohexane, with a water-to-surfactant ratio of 6.0. vulcanchem.com This system allows for high conversion rates (74-99%) at milder temperatures (35–50°C) over a period of 3–36 hours, demonstrating a significant improvement over traditional methods. vulcanchem.com

Other novel catalytic materials being explored include metal-organic frameworks (MOFs), perovskites, and nanocatalysts, which offer high surface area and tunable porosity for potentially enhanced catalytic activity and selectivity. mdpi.com Sol-gel techniques and microwave-assisted synthesis are also being investigated as methods to produce more uniform and efficient catalysts. mdpi.com

Biocatalytic Synthesis of Dodecyl Heptanoate via Enzymatic Esterification

Biocatalytic synthesis using enzymes, particularly lipases, presents a greener alternative to conventional chemical methods. amano-enzyme.com Enzymatic esterification offers high specificity, milder reaction conditions, and reduced environmental impact. scielo.br

Lipase-Catalyzed Dodecyl Heptanoate Production: Enzyme Screening and Engineering

Lipases (EC 3.1.1.3) are hydrolases that can catalyze ester synthesis in environments with low water activity. scielo.brnih.gov The selection of an appropriate lipase (B570770) is crucial for achieving high yields and specificity. Lipases from various microbial sources, such as Candida antarctica, Rhizomucor miehei, and Pseudomonas species, are commonly screened for their efficacy in catalyzing the esterification of heptanoic acid and dodecanol. nih.govrsc.org For instance, Novozym 435, an immobilized form of lipase B from Candida antarctica (CALB), is a widely used and highly stable commercial biocatalyst for ester synthesis. rsc.org

Enzyme engineering and directed evolution techniques are employed to enhance the catalytic activity, stability, and substrate scope of lipases. genotoul.frnih.gov This can involve mining sequence databases for suitable candidates, followed by gene synthesis, cloning, and expression to create enzyme panels for high-throughput screening. genotoul.fralmacgroup.com Mass spectrometry-based screening methods have become instrumental in efficiently analyzing large numbers of enzyme variants. rsc.org

| Lipase Source | Key Characteristics | Reference |

| Candida antarctica Lipase B (CALB) | High stability, broad substrate specificity, widely used commercially (e.g., Novozym 435). | rsc.org |

| Rhizomucor miehei | Immobilized form shows good specificity for ester synthesis. | oup.com |

| Pseudomonas spp. | Bacterial lipases often exhibit high activity and stability. | nih.gov |

| Sporisorium reilianum SRZ2 | A CALB-type lipase with excellent thermostability and pH stability, showing high conversion yields in solvent-free systems. | researchgate.net |

Optimization of Bioreaction Parameters for Dodecyl Heptanoate Yield and Selectivity

To maximize the yield and selectivity of dodecyl heptanoate in enzymatic synthesis, several bioreaction parameters must be carefully optimized. These include temperature, substrate molar ratio, solvent system, and agitation speed. nih.govmdpi.com

Temperature: The optimal temperature for lipase activity is a balance between enhancing the reaction rate and preventing enzyme denaturation. For many lipases, temperatures between 45°C and 60°C are found to be optimal. oup.com

Molar Ratio: The molar ratio of heptanoic acid to dodecanol significantly influences the reaction equilibrium. An excess of one substrate is often used to drive the reaction towards completion. mdpi.com

Solvent Systems: While enzymatic reactions can be performed in organic solvents like n-hexane, there is a growing interest in solvent-free systems to create greener processes. oup.comresearchgate.net The choice of solvent can affect enzyme activity and stability. nih.gov

Agitation: Proper mixing is essential to ensure adequate contact between the substrates and the immobilized enzyme, thereby improving the reaction rate. researchgate.net

Response surface methodology (RSM) is a statistical tool often employed to optimize these multiple parameters simultaneously for achieving the highest possible conversion. researchgate.net

Solvent-Free and Green Chemistry Approaches in Dodecyl Heptanoate Enzymatic Synthesis

Solvent-free systems (SFS) are a key aspect of green chemistry in enzymatic ester synthesis. amano-enzyme.commdpi.com By eliminating organic solvents, these processes reduce environmental pollution and simplify product purification. core.ac.uk In a solvent-free reaction, the substrates themselves form the reaction medium. mdpi.com

To further enhance the green credentials of the process, the use of immobilized enzymes is preferred. Immobilization allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple cycles, which is both economically and environmentally advantageous. researchgate.netacs.org The development of biocatalysts with high operational stability is a critical area of research. For example, a lipase from Sporisorium reilianum SRZ2 has been successfully immobilized and used for ethyl hexanoate (B1226103) synthesis in a solvent-free system with high conversion yields. researchgate.net

Reusability and Stability of Biocatalysts in Dodecyl Heptanoate Synthesis

The economic viability of enzymatic synthesis of specialty esters like dodecyl heptanoate is highly dependent on the operational stability and reusability of the biocatalysts employed. Enzymes, particularly lipases, are the preferred biocatalysts for esterification reactions due to their high selectivity and ability to function under mild conditions. nih.gov However, native enzymes are often sensitive to environmental factors, which can limit their stability and prevent their reuse, thereby increasing process costs. researchgate.net To overcome these limitations, significant research has focused on enzyme immobilization, a technique that enhances stability and allows for easy separation and recycling of the biocatalyst. academie-sciences.frnottingham.ac.uk

Immobilization involves attaching or confining enzymes to a solid support material. This process can significantly improve the enzyme's resistance to changes in temperature and pH and enhance its stability in the presence of organic solvents used in the synthesis. researchgate.net Various materials, including covalent organic frameworks (COFs), have been explored as enzyme carriers. researchgate.net For instance, lipases immobilized on specific COFs have demonstrated a remarkable increase in catalytic activity—up to 6.64 times higher than the native enzyme in transesterification reactions—and impressive recyclability. researchgate.net

The table below summarizes findings on the stability and reusability of immobilized biocatalysts relevant to ester synthesis.

| Biocatalyst System | Key Finding | Implication for Dodecyl Heptanoate Synthesis |

| Immobilized KDOs | Remarkable increase in stability; reusable for up to seven repetitive batches. nih.gov | Demonstrates the potential for multiple reuse cycles of biocatalysts in ester production. |

| Lipase@NKCOF-98/99 | Up to 6.64 times higher yield than native lipase; reusable for 15 continuous cycles with minimal activity loss. researchgate.net | Highlights the effectiveness of COF-based immobilization for enhancing catalytic efficiency and reusability. |

| Immobilized Enzymes (General) | Enhanced thermal and chemical stability, allowing for operation over extended periods (e.g., over one thousand hours). researchgate.net | Suggests that immobilized biocatalysts can be used in continuous-flow reactors for large-scale dodecyl heptanoate production. |

Transesterification Processes Involving Dodecyl Heptanoate Precursors

Transesterification, or alcoholysis, is a key chemical reaction for synthesizing esters like dodecyl heptanoate. mdpi.com The process involves the exchange of the alkoxy group of an ester with an alcohol. wikipedia.org For dodecyl heptanoate, this would typically involve reacting a simple alkyl ester of heptanoic acid (e.g., methyl heptanoate or ethyl heptanoate) with dodecanol (dodecyl alcohol). This reaction is an equilibrium process and is often catalyzed by an acid or a base to increase the reaction rate. wikipedia.org

The general mechanism involves the nucleophilic attack of the alcohol (dodecanol) on the carbonyl carbon of the precursor ester (methyl heptanoate). This forms a tetrahedral intermediate, which then collapses, eliminating the original alcohol (methanol) to yield the desired product, dodecyl heptanoate. wikipedia.org

RCOOR' + R''OH ⇌ RCOOR'' + R'OH (Where RCOO is the heptanoate group, R' is a simple alkyl group like methyl, and R''OH is dodecanol)

Various catalytic systems can be employed for transesterification:

Homogeneous Catalysis : Strong acids (like sulfuric acid) and bases (like potassium hydroxide (B78521) or sodium hydroxide) are effective homogeneous catalysts. wikipedia.orgmdpi.com Base catalysts work by deprotonating the alcohol, making it a more potent nucleophile, while acid catalysts activate the ester's carbonyl group by protonating it. wikipedia.org While efficient, a major drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which can lead to downstream processing challenges, such as soap formation when using basic catalysts with any free fatty acids present. thescipub.com

Heterogeneous Catalysis : To simplify catalyst recovery, solid acid or base catalysts are used. These heterogeneous catalysts can be easily filtered out of the reaction medium. Examples include modified metal oxides like SrO-CaO-Al₂O₃, which have shown high yields (98.17%) in the transesterification of oils for biodiesel production under optimized conditions. mdpi.com Such systems offer a more environmentally friendly and economical approach. mdpi.com

Enzymatic Catalysis : Lipases can also catalyze transesterification reactions. wikipedia.org This biocatalytic approach offers high specificity and operates under mild conditions, avoiding the harsh temperatures and pressures sometimes required in chemical catalysis. nih.gov

The choice of precursor and reaction conditions significantly impacts the yield and purity of dodecyl heptanoate. For instance, driving the equilibrium towards the product can be achieved by removing the alcohol byproduct (e.g., methanol) from the reaction mixture, often through distillation. wikipedia.org The table below outlines typical conditions used in transesterification processes relevant to ester synthesis.

| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Advantages |

| Homogeneous Base | Potassium Hydroxide (KOH) mdpi.com | 60°C, 110 min reaction time, 6.1:1 methanol (B129727) to oil molar ratio. mdpi.com | High reaction rates and conversion. mdpi.com |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) mdpi.com | 60°C, 90 min reaction time, 8.12:1 methanol to oil molar ratio. mdpi.com | Effective for feedstocks with free fatty acids. |

| Heterogeneous Base | 0.4-SrO-CaO-Al₂O₃ mdpi.com | 65°C, 3 hr reaction time, 18:1 methanol to oil molar ratio. mdpi.com | Easy separation and reusability, environmentally benign. mdpi.com |

| Enzymatic | Lipases wikipedia.org | Mild temperatures and pressures. nih.gov | High selectivity, minimal byproducts. nih.gov |

Advanced Analytical Characterization Techniques in Dodecyl Heptanoate Research

Spectroscopic Methodologies for Structural Elucidation of Dodecyl Heptanoate (B1214049)

Spectroscopic techniques are foundational in confirming the identity and structural integrity of synthesized dodecyl heptanoate. ethernet.edu.et By analyzing how the molecule interacts with electromagnetic radiation, researchers can deduce its atomic and molecular properties. core.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of dodecyl heptanoate. mdpi.comresearchgate.net It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule. core.ac.ukresearchgate.net

In a typical ¹H NMR spectrum of dodecyl heptanoate, specific signals correspond to the different types of protons present. The triplet signal for the terminal methyl group (CH₃) of the dodecyl chain appears at the most upfield region. The protons of the methylene (B1212753) group adjacent to the ester oxygen (OCH₂) are deshielded and thus appear as a triplet at a higher chemical shift. The methylene group protons adjacent to the carbonyl group (C=O) of the heptanoate moiety also show a characteristic triplet. The numerous methylene groups in the middle of the dodecyl and heptanoyl chains create a complex, overlapping multiplet in the spectrum.

The ¹³C NMR spectrum provides complementary information. The carbon of the carbonyl group (C=O) is highly deshielded and appears at a significant downfield shift, typically around 174 ppm. The carbon of the methylene group attached to the ester oxygen (OCH₂) is also found at a distinct downfield position. The remaining methyl and methylene carbons of both the dodecyl and heptanoate chains appear at various upfield chemical shifts. mdpi.com

Table 1: Representative NMR Data for Dodecyl Heptanoate (Note: Exact chemical shifts (δ) in ppm can vary slightly based on the solvent and spectrometer frequency used.)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carbonyl Carbon (C=O) | - | ~174.0 |

| Methylene (ester O-CH₂) | ~4.05 (t) | ~64.5 |

| Methylene (α to C=O) | ~2.28 (t) | ~34.4 |

| Methylene groups (-CH₂-) | ~1.26 (m) | ~22.7-31.9 |

| Terminal Methyl (-CH₃) | ~0.88 (t) | ~14.1 |

Data compiled from analogous ester structures. bmrb.iochemicalbook.com t = triplet, m = multiplet.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign each proton and carbon signal and confirm the connectivity between the dodecyl and heptanoate moieties. core.ac.uk

Fourier Transform-Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in dodecyl heptanoate, confirming its successful synthesis. conicet.gov.ar The technique measures the absorption of infrared radiation by the molecule, which causes its chemical bonds to vibrate at specific frequencies. researchgate.net

The most prominent and diagnostic absorption band in the FTIR spectrum of dodecyl heptanoate is the strong C=O (carbonyl) stretching vibration of the ester group, which typically appears in the region of 1750-1735 cm⁻¹. The presence of this peak is a clear indicator of ester formation. Another key feature is the C-O stretching vibration, which appears as a strong band in the 1300-1000 cm⁻¹ region. Additionally, the C-H stretching vibrations from the numerous methyl and methylene groups of the alkyl chains are observed as sharp peaks around 2850-2960 cm⁻¹. preprints.orgresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for Dodecyl Heptanoate

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong, Sharp |

| C=O Stretch (Ester) | 1750 - 1735 | Strong, Sharp |

| C-H Bend (Alkyl) | ~1465 | Variable |

| C-O Stretch (Ester) | 1300 - 1000 | Strong |

Data compiled based on general ester spectra. preprints.orgresearchgate.net

By comparing the spectrum of the product to those of the starting materials (dodecanol and heptanoic acid), researchers can confirm the disappearance of the broad O-H stretch from the alcohol and carboxylic acid (around 3300 cm⁻¹) and the appearance of the characteristic ester peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dodecyl Heptanoate Analysis (e.g., ¹H NMR, ¹³C NMR)

Chromatographic Separation and Identification of Dodecyl Heptanoate and its Byproducts

Chromatographic methods are essential for assessing the purity of dodecyl heptanoate and for analyzing the complex mixtures that can arise during its synthesis. innovatechlabs.com These techniques separate components based on their physical and chemical properties.

Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile compounds like dodecyl heptanoate. innovatechlabs.com When coupled with a Mass Spectrometry (MS) detector (GC-MS), it becomes the gold standard for both identification and purity assessment. smithers.comnist.gov

In a GC analysis, the sample is vaporized and passed through a long column. innovatechlabs.com Components separate based on their boiling points and interactions with the column's stationary phase. Dodecyl heptanoate, being a relatively high molecular weight ester, will have a specific retention time under defined conditions. The area of the peak corresponding to dodecyl heptanoate in the resulting chromatogram is proportional to its concentration, allowing for quantitative purity analysis. nist.gov

The mass spectrometer fragments the molecules eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. medistri.swiss This mass spectrum acts as a molecular "fingerprint," allowing for positive identification by comparing it to spectral libraries. This is particularly useful for identifying unreacted starting materials (dodecanol and heptanoic acid) or potential byproducts of the synthesis, such as other esters formed from impurities. smithers.commedistri.swiss

High-Performance Liquid Chromatography (HPLC) is another vital chromatographic technique used in dodecyl heptanoate research. axcendcorp.com Unlike GC, HPLC is well-suited for analyzing less volatile or thermally sensitive compounds and is particularly effective for monitoring the progress of a synthesis reaction in real-time or near real-time. telescopeinnovations.comrsc.org

In the context of dodecyl heptanoate synthesis, such as lipase-catalyzed esterification, small aliquots can be taken from the reaction mixture at various time points. researchgate.net These samples can be analyzed by HPLC to quantify the decreasing concentration of reactants (e.g., heptanoic acid) and the increasing concentration of the product (dodecyl heptanoate). d-nb.info This allows researchers to study reaction kinetics, determine the optimal reaction time, and calculate conversion yields accurately. ethz.chmdpi.com

Different HPLC detectors can be used, such as UV detectors if one of the reactants or products has a chromophore, or more universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, which are suitable for analyzing compounds like esters that lack strong UV absorption. d-nb.info

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition Analysis of Dodecyl Heptanoate

Advanced Titration and Quantitative Analytical Methods for Dodecyl Heptanoate Studies

Titration is a classic and highly accurate quantitative analytical method that remains relevant in modern chemical analysis, including studies involving dodecyl heptanoate. chemicals.co.ukmt.com It is most commonly used to determine the extent of reaction during ester synthesis by measuring the consumption of one of the reactants.

In the synthesis of dodecyl heptanoate from heptanoic acid and dodecanol (B89629), the progress of the esterification can be monitored by determining the amount of unreacted heptanoic acid remaining in the reaction mixture. This is typically achieved through an acid-base titration. mt.com A sample of the reaction mixture is dissolved in a suitable solvent (like ethanol), and then titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. metrohm.comresearchgate.net A pH indicator or a potentiometric sensor is used to determine the equivalence point, where all the remaining acid has been neutralized. metrohm.com

By calculating the decrease in the concentration of heptanoic acid over time, the rate of reaction and the final conversion to dodecyl heptanoate can be accurately determined. This data is crucial for optimizing reaction conditions in both laboratory-scale research and industrial production processes. mdpi.com

Mechanistic Investigations of Dodecyl Heptanoate Transformation and Degradation

Reaction Kinetics and Theoretical Mechanisms of Dodecyl Heptanoate (B1214049) Formation

The formation of dodecyl heptanoate, an ester, is primarily achieved through esterification, a reaction that combines an alcohol (dodecanol) and a carboxylic acid (heptanoic acid). The mechanism and kinetics of this transformation can be approached through both chemical and enzymatic synthesis routes.

Chemical Synthesis: The synthesis of esters like dodecyl heptanoate typically involves the reaction of an alcohol with a carboxylic acid or its more reactive derivative, such as an acyl halide. banglajol.info A common laboratory-scale method involves reacting dodecanol (B89629) with heptanoyl chloride. The theoretical mechanism proceeds via nucleophilic acyl substitution. The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is often performed in the presence of a base, like pyridine, which neutralizes the hydrochloric acid byproduct and drives the reaction to completion. banglajol.info

Alternatively, direct esterification between dodecanol and heptanoic acid can be performed, usually under acidic catalysis. This is a reversible equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the product side, typically by removing the water formed during the reaction. mdpi.com

Enzymatic Synthesis (Biocatalysis): Enzymes, particularly lipases, are effective catalysts for esterification reactions. mdpi.comcreative-enzymes.com Lipases are hydrolases that naturally catalyze the hydrolysis of triglycerides but can be used to synthesize esters in non-aqueous or micro-aqueous environments. mdpi.com The reaction mechanism involves the formation of an acyl-enzyme intermediate. First, the heptanoic acid acylates a serine residue in the lipase's active site. Subsequently, the dodecanol attacks this intermediate, releasing the dodecyl heptanoate ester and regenerating the free enzyme. harvard.edu

A key advantage of enzymatic catalysis is its high specificity, which minimizes the formation of unwanted byproducts. numberanalytics.com The reaction can be carried out in various systems, including miniemulsions, which provide a large interfacial area that benefits the activity of interface-active enzymes like lipases. mdpi.com The kinetics of such reactions are influenced by factors including enzyme concentration, substrate ratio, temperature, and the nature of the solvent or emulsion system. mdpi.com For instance, in lipase-catalyzed esterifications within miniemulsions, the reaction rate can be significantly reduced if the emulsion becomes unstable and phase separation occurs, as this diminishes the available surface area for the enzyme to act upon. mdpi.com

Enzymatic Catalysis and Biotransformation Pathways of Dodecyl Heptanoate and Related Esters

The primary biotransformation pathway for esters such as dodecyl heptanoate is hydrolysis, which breaks the ester bond to yield the parent alcohol and carboxylic acid. europa.eu This process is predominantly catalyzed by a class of enzymes known as hydrolases, specifically esterases and lipases. mdpi.comlibretexts.org This breakdown is a critical step in the metabolism and degradation of the compound in biological systems.

Enzyme specificity is the ability of an enzyme to select a particular substrate from a group of similar compounds. numberanalytics.com This specificity is crucial for orderly metabolic processes. numberanalytics.com Enzymes can exhibit absolute specificity for a single substrate or group specificity for a class of structurally related molecules. numberanalytics.comlibretexts.org Lipases and esterases, the enzymes responsible for hydrolyzing dodecyl heptanoate, typically show group specificity, acting on a range of ester substrates. mdpi.comlibretexts.org

The specificity is determined by the enzyme's active site, a three-dimensional pocket where the substrate binds. libretexts.org The binding is mediated by interactions like hydrogen bonding and other electrostatic forces. libretexts.org According to the induced-fit model, the enzyme can change its conformation upon substrate binding to achieve a more precise fit, which facilitates the catalytic process. harvard.edulibretexts.org

The rate of hydrolysis is highly dependent on the structure of the ester, particularly the chain lengths of the alcohol and acyl moieties. Studies on recombinant esterases acting on a series of p-nitrophenyl (pNP) esters, which are structurally analogous to alkyl esters, provide insight into this specificity. For example, the activity of an esterase from Sulfolobus islandicus (SisEstA) and another from Clostridium thermocellum was tested against pNP-esters with varying acyl chain lengths.

| Substrate (pNP-Ester) | Acyl Chain Length | Relative Activity of Esterase A* | Relative Activity of Esterase B** |

|---|---|---|---|

| p-Nitrophenyl acetate | C2 | High | Moderate |

| p-Nitrophenyl butyrate | C4 | Very High | Highest |

| p-Nitrophenyl hexanoate (B1226103) | C6 | High | High |

| p-Nitrophenyl octanoate | C8 | Moderate | Moderate |

| p-Nitrophenyl decanoate | C10 | Low | Low |

| p-Nitrophenyl dodecanoate (B1226587) | C12 | Very Low | Very Low |

Qualitative representation based on data for SisEstA, which showed highest activity towards short-to-medium chains. researchgate.net **Qualitative representation based on data for an esterase from *C. thermocellum, which showed highest specific activity with p-nitrophenyl butyrate. researchgate.net

As shown in the table, these enzymes typically exhibit peak activity for short-to-medium chain fatty acid esters (C4-C8) and significantly lower activity for longer chains like dodecanoate (C12). researchgate.net This suggests that the hydrolysis of dodecyl heptanoate would be primarily influenced by the heptanoate (C7) portion, falling within the range of moderate to high activity for many lipases and esterases.

The activity of enzymes that hydrolyze esters can be significantly influenced by environmental modulators like detergents (surfactants). nih.gov Detergents are structurally similar to lipase (B570770) substrates and can have complex and often unpredictable effects on enzyme activity and stability. nih.gov

Inhibition: Certain detergent components can inhibit enzyme function. yeserchem.com Anionic detergents like sodium dodecyl sulfate (B86663) (SDS) are known to be potent inhibitors of some lipases, likely by denaturing the enzyme's structure. mdpi.com However, the effect is not universal; the activity of horseradish peroxidase, for example, is only reduced by about 20% in the presence of 10 mM SDS. mdpi.com

Activation and Stabilization: In some cases, detergents can enhance enzyme performance. yeserchem.com Non-ionic or zwitterionic detergents may increase activity by improving substrate solubility, especially for hydrophobic esters like dodecyl heptanoate, or by stabilizing the enzyme in a favorable conformation. nih.govuvm.edu For instance, the non-ionic detergent Lubrol was found to be effective at solubilizing and maintaining the activity of enzymes like catalase and glutathione (B108866) peroxidase. nih.gov The concentration of the detergent is a critical factor; enzyme activity can increase up to the detergent's critical micelle concentration (CMC) and then decline. uvm.edu

Destabilization: Even when not causing immediate inhibition, detergents can destabilize enzymes over time. A study on two thermophilic lipases (LipA and LipB) showed that both the ionic detergent SDS and the non-ionic detergent Tween 20 significantly reduced the enzymes' thermal stability. The half-lives of the enzymes at 75°C were reduced from 24 hours to just 1 and 2 hours in the presence of SDS and Tween 20, respectively. nih.gov

| Detergent Type | Example(s) | General Effect on Esterase/Lipase Activity | Reported Observations |

|---|---|---|---|

| Anionic | Sodium Dodecyl Sulfate (SDS) | Generally inhibitory/destabilizing | Inhibits lipase catalysis; mdpi.com reduced half-life of thermophilic lipases at 75°C from 24h to 1h. nih.gov |

| Non-ionic | Lubrol, Tween 20, Octylglucoside | Variable: Can be activating or destabilizing | Lubrol was effective in solubilizing enzymes. nih.gov Tween 20 reduced lipase half-life from 24h to 2h. nih.gov Octylglucoside is effective at solubilizing membranes with minimal enzyme denaturation. uvm.edu |

| Cationic | Cetyl-trimethylammonium bromide (CTAB) | Variable, often inhibitory | Marginally better than SDS in solubilizing active enzyme but offered no major advantage over non-ionic detergents. nih.gov |

| Zwitterionic | CHAPS, Zwittergent 3-12 | Generally mild | Effective in solubilizing lipids while being least detrimental to hydrolytic enzymes. uvm.edu |

Biological fluids, such as those in the digestive tract or cytoplasm, are aqueous environments rich in various enzymes. nih.govnih.gov The degradation of dodecyl heptanoate in such fluids occurs via enzymatic hydrolysis. europa.eu Upon entering a biological system, the ester is exposed to esterases and lipases that catalyze the cleavage of the ester bond. europa.eulibretexts.org

The mechanism follows the general pathway of biotransformation:

Phase I Metabolism: The hydrolysis of dodecyl heptanoate into dodecanol and heptanoic acid is a classic Phase I reaction. This step introduces or exposes polar functional groups (a hydroxyl group on the alcohol and a carboxyl group on the acid), converting the lipophilic parent molecule into more polar, water-soluble metabolites. nih.gov

Subsequent Metabolism: The resulting products, dodecanol and heptanoic acid, are endogenous-like substances that can be readily integrated into common metabolic pathways. europa.eu Dodecanol can be oxidized to dodecanoic acid, and both heptanoic acid and dodecanoic acid can be further broken down for energy via the fatty acid β-oxidation pathway and the tricarboxylic acid (TCA) cycle, ultimately being mineralized to carbon dioxide and water. europa.euresearchgate.net

The rate of this degradation depends on the accessibility and concentration of the enzymes. In cellular systems, these enzymes can be located in various compartments, including the cytoplasm and endoplasmic reticulum. nih.gov For substances encountered extracellularly, ecto-enzymes present on the cell surface can initiate the degradation process. nih.gov

Effects of Environmental Modulators on Enzyme Activity Towards Dodecyl Heptanoate Esters (e.g., Detergents)

Biodegradation Pathways and Environmental Fate of Dodecyl Heptanoate

In the environment, dodecyl heptanoate is subject to biodegradation by naturally occurring microorganisms, such as bacteria and fungi. frontiersin.orgmdpi.com Biodegradation is an enzyme-driven process where microbes use the chemical as a source of carbon and energy. miljodirektoratet.no The process can occur under both aerobic and anaerobic conditions.

The presence or absence of oxygen dictates the specific metabolic pathways and end products of biodegradation. miljodirektoratet.no

Aerobic Degradation: Under aerobic conditions (in the presence of oxygen), biodegradation is generally rapid and efficient. mdpi.com The process for dodecyl heptanoate involves two key stages:

Extracellular Hydrolysis: Microorganisms secrete extracellular hydrolases (lipases/esterases) that adsorb to the surface of the ester and hydrolyze it into dodecanol and heptanoic acid. researchgate.net

Metabolism of Products: The resulting alcohol and fatty acid are transported into the microbial cells and catabolized. As previously noted, they are typically degraded through the β-oxidation pathway, which sequentially shortens the carbon chains to produce acetyl-CoA. researchgate.net The acetyl-CoA then enters the TCA cycle, resulting in complete mineralization to carbon dioxide and water. europa.eu Diverse microbial genera, including Pseudomonas, Acinetobacter, and Comamonas, are known to be efficient degraders of hydrocarbons and related compounds in various environments. frontiersin.orgmdpi.com

Anaerobic Degradation: In anaerobic environments (lacking oxygen), biodegradation is significantly slower and follows different biochemical routes. mdpi.comcler.com Here, other molecules like nitrate (B79036) or sulfate serve as the terminal electron acceptors instead of oxygen. mdpi.com

Hydrolysis: The initial hydrolytic step to form the alcohol and carboxylic acid still occurs. In anaerobic sludge digestion, hydrolysis is often the slowest, rate-limiting step of the entire degradation process. nih.gov

Anaerobic Oxidation/Fermentation: The subsequent degradation of the fatty acid and alcohol is more complex. For long-chain alkanes, which are structurally similar to the dodecyl chain, an initial activation step, such as the addition of fumarate, has been demonstrated as a key mechanism in anaerobic degradation. cler.com The resulting intermediates are then degraded via a pathway analogous to β-oxidation. The final end products of anaerobic degradation are typically methane (B114726) (CH₄) and carbon dioxide (CO₂), produced by a consortium of fermentative, acetogenic, and methanogenic microorganisms. leesu.fr Studies on the anaerobic biodegradation of similar long-chain molecules have shown that significant degradation is possible, although over long time scales; for example, linear alkylbenzene sulfonate (LAS) reached 79% degradation in 165 days in anoxic marine sediments. cler.com

Molecular Mechanisms of Alkyl Chain Biodegradation (e.g., β-oxidation, ω-oxidation) Applicable to Dodecyl Heptanoate

The biodegradation of dodecyl heptanoate, an ester comprised of a 12-carbon alcohol (dodecanol) and a 7-carbon carboxylic acid (heptanoic acid), is a multi-step process initiated by enzymatic action. The primary molecular pathways responsible for the ultimate breakdown of its constituent alkyl chains are β-oxidation and ω-oxidation.

The initial and critical step in the degradation of dodecyl heptanoate is the cleavage of the ester bond. This reaction, known as hydrolysis, is catalyzed by microbial enzymes such as lipases and esterases. acs.orguit.no This enzymatic hydrolysis yields the two component molecules: dodecanol and heptanoic acid, which are then individually subjected to further degradation. nih.gov

β-Oxidation

Beta-oxidation (β-oxidation) is the principal catabolic process for breaking down fatty acid molecules to produce energy. aocs.orgmdpi.com Both the dodecyl and heptanoate portions of the parent molecule are processed through this pathway, although with slight variations.

Dodecanol Moiety: The 12-carbon dodecanol is first oxidized to its corresponding fatty acid, dodecanoic acid, by alcohol and aldehyde dehydrogenases. The resulting dodecanoic acid, as a long-chain fatty acid, is then activated by attachment to coenzyme A (CoA) to form dodecanoyl-CoA. aocs.org This molecule enters the mitochondrial β-oxidation spiral. In each cycle of this four-step process (dehydrogenation, hydration, oxidation, and thiolytic cleavage), a two-carbon unit is cleaved off as acetyl-CoA, and the fatty acid chain is shortened by two carbons. libretexts.org This cycle repeats until the entire 12-carbon chain is converted into six molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production. mdpi.com

Heptanoate Moiety: Heptanoic acid is an odd-chain fatty acid. Its degradation proceeds through the standard β-oxidation pathway, releasing acetyl-CoA in each cycle. libretexts.orgyoutube.com However, the final cleavage step yields one molecule of acetyl-CoA and one molecule of propionyl-CoA (a three-carbon compound). aocs.orglibretexts.org Propionyl-CoA cannot be further oxidized in the β-oxidation pathway but is converted through a separate series of enzymatic reactions into succinyl-CoA, which is an intermediate of the citric acid cycle. aocs.orgnih.gov

ω-Oxidation

Omega-oxidation (ω-oxidation) serves as an alternative, though typically minor, degradation pathway. wikipedia.org It becomes more significant for medium-chain fatty acids (10-12 carbons), making the dodecanol-derived chain of dodecyl heptanoate a potential substrate. wikipedia.orgnih.gov Unlike β-oxidation, which occurs at the carbon adjacent to the carboxyl group, ω-oxidation targets the terminal methyl carbon (the ω-carbon) of the fatty acid chain. wikipedia.org

The process involves three main steps:

Hydroxylation: A hydroxyl group is introduced onto the ω-carbon by a cytochrome P450-dependent monooxygenase. wikipedia.orgasm.org

Oxidation to Aldehyde: The new hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase. wikipedia.org

Oxidation to Carboxylic Acid: The aldehyde group is further oxidized to a carboxyl group by aldehyde dehydrogenase, resulting in a dicarboxylic acid (a fatty acid with a carboxyl group at both ends). wikipedia.org

This resulting α,ω-dicarboxylic acid can then enter the β-oxidation pathway from either end of the molecule for complete degradation. wikipedia.org Studies have shown that the dodecyl chain is susceptible to this type of oxidation. nih.govau.dk

| Feature | β-Oxidation | ω-Oxidation |

|---|---|---|

| Primary Substrate (from Dodecyl Heptanoate) | Dodecanoic acid, Heptanoic acid | Dodecanoic acid (primarily) |

| Cellular Location | Mitochondria | Endoplasmic Reticulum |

| Site of Initial Attack | β-Carbon (C3) | ω-Carbon (Terminal CH₃) |

| Key Intermediate | Acyl-CoA | ω-Hydroxy fatty acid |

| End Products of Initial Pathway | Acetyl-CoA, Propionyl-CoA (from heptanoate) | α,ω-Dicarboxylic acid |

| Metabolic Significance | Major energy-yielding pathway | Alternative pathway, more prominent for medium-chain fatty acids or when β-oxidation is impaired |

Influence of Molecular Structure and Environmental Factors on Dodecyl Heptanoate Biodegradability

The rate and extent of dodecyl heptanoate biodegradation are not solely dependent on the availability of microbial enzymes but are also significantly governed by the molecule's intrinsic structural properties and the prevailing environmental conditions.

Influence of Molecular Structure

The chemical architecture of an ester plays a defining role in its susceptibility to microbial attack. solubilityofthings.comnih.gov

Alkyl Chain Length: The total carbon number of an ester influences its biodegradability. Research on various alkyl esters suggests that those with a total carbon count between 12 and 18 exhibit favorable anaerobic biodegradation. nih.govresearchgate.net Dodecyl heptanoate, with a total of 19 carbons, falls just outside this optimal range, which may slightly affect its degradation kinetics compared to shorter esters.

Branching: Dodecyl heptanoate is a linear ester, meaning neither its alcohol nor its acid component has alkyl branches. This is a favorable characteristic for biodegradability, as branching in either the alcohol or acid moiety has been shown to impede the rate of degradation. nih.govresearchgate.net

Hydrophilicity/Hydrophobicity: The balance between water-loving (hydrophilic) and water-fearing (hydrophobic) properties is crucial. The initial enzymatic hydrolysis of the ester bond occurs at the oil-water interface. While some water solubility is necessary for enzyme access, high hydrophobicity can limit bioavailability in aqueous environments, slowing degradation. acs.org

Ester Bond Accessibility: The core of the molecule's degradation is the hydrolysis of the ester linkage. The steric hindrance around this bond can affect the ability of lipase and esterase enzymes to access and cleave it. mdpi.com The linear nature of dodecyl heptanoate presents relatively low steric hindrance.

| Structural Factor | Characteristic in Dodecyl Heptanoate | General Influence on Biodegradability |

|---|---|---|

| Chain Length | C12 alcohol + C7 acid (19 total carbons) | Esters with 12-18 total carbons are often optimal; longer chains can decrease the rate. nih.govresearchgate.net |

| Branching | Linear (unbranched) | The absence of branching enhances biodegradability. nih.govresearchgate.net |

| Functional Groups | Ester linkage | The ester bond is susceptible to enzymatic hydrolysis, which is the primary degradation initiation step. acs.org |

| Water Solubility | Low | Low water solubility can be a rate-limiting factor by reducing bioavailability to microbes. acs.org |

Influence of Environmental Factors

The environment in which dodecyl heptanoate is present has a profound impact on the microbial communities and the efficiency of their enzymatic processes. solubilityofthings.com

Temperature: Temperature is a critical factor, with higher temperatures generally accelerating the rates of both chemical reactions and microbial metabolism, up to an optimal point for the specific microorganisms present. solubilityofthings.comresearchgate.net

pH: The acidity or alkalinity of the environment affects the activity of extracellular enzymes. Most microbial lipases and esterases have optimal pH ranges, and deviations from these can significantly slow down hydrolysis.

Oxygen Availability: The presence or absence of oxygen determines which microbial communities will thrive and which metabolic pathways will be used. Aerobic (oxygen-rich) conditions typically lead to faster and more complete degradation to carbon dioxide and water. Anaerobic (oxygen-free) conditions involve different microorganisms and pathways, potentially leading to the production of methane, and may proceed at a slower rate. researchgate.net

Nutrient Concentration: Microorganisms require essential nutrients, such as nitrogen and phosphorus, for growth and to synthesize the enzymes needed for degradation. A lack of these nutrients can limit microbial activity.

Presence of a Microbial Consortium: The degradation of dodecyl heptanoate requires a community of microorganisms. No single species may possess all the necessary enzymes for complete mineralization. A diverse and adapted microbial population is essential for efficient breakdown. researchgate.net

| Environmental Factor | Influence on Biodegradation |

|---|---|

| Temperature | Higher temperatures generally increase microbial activity and reaction rates, accelerating degradation. solubilityofthings.com |

| pH | Affects the stability and activity of degradative enzymes; optimal pH varies for different microbial species. |

| Oxygen Availability | Determines whether aerobic or anaerobic pathways are used. Aerobic degradation is typically faster. researchgate.net |

| Nutrient Levels | Availability of nutrients like nitrogen and phosphorus is essential for microbial growth and enzyme production. |

| Inoculum/Microbial Presence | The presence, concentration, and adaptation of microorganisms capable of ester hydrolysis and fatty acid oxidation are critical. researchgate.net |

Research on Dodecyl Heptanoate in Polymer Science and Engineering

Dodecyl Heptanoate (B1214049) as a Building Block or Modifier in Polymer Synthesis

The incorporation of dodecyl heptanoate into polymer structures can be achieved through various synthesis routes, where it can act as a monomer or a modifying agent. Its chemical structure, featuring a long dodecyl chain, makes it a candidate for introducing flexibility and altering the physical properties of polymers.

In the realm of polymer modification, additives are crucial for enhancing properties like impact resistance and processability. numberanalytics.comspecialchem.com Functionalized polymers, often called polymer modifiers, can act as compatibilizers or coupling agents, enabling the chemical bonding of fillers to the polymer matrix or making dissimilar polymers compatible. bjorn-thorsen.com While direct research on dodecyl heptanoate as a primary impact modifier is not extensively documented, its structural characteristics align with those of molecules used to introduce flexibility and toughness into rigid polymer matrices. uobaghdad.edu.iq For instance, the introduction of flexible side chains can lower the glass transition temperature (Tg) of a polymer, a key parameter influencing its mechanical properties at different temperatures. sigmaaldrich.com

The synthesis of polymers with controlled sequences of monomers is a significant area of research aimed at creating materials with precisely defined properties, mimicking the complexity of biological macromolecules like proteins and nucleic acids. rsc.org While specific examples detailing the sequence-controlled polymerization of dodecyl heptanoate are not prevalent, the principles of such synthesis methods, including living polymerization techniques, could be applied to incorporate dodecyl heptanoate units into a polymer chain with a high degree of control.

One area where related long-chain alkyl esters have been utilized is in the synthesis of core-shell impact modifiers. These modifiers often consist of a rubbery core and a rigid shell. For example, copolymers of conjugated dienes with alkyl acrylates, where the alkyl group has 2 to 8 carbon atoms, are used to form the core. google.com.pg Although dodecyl heptanoate is not an acrylate, its long alkyl chain suggests its potential as a comonomer or additive to impart similar rubbery characteristics.

The table below summarizes the types of polymer modifications and the potential role of long-chain esters like dodecyl heptanoate.

| Modification Type | Function | Potential Role of Dodecyl Heptanoate |

| Impact Modification | Enhances toughness and resistance to fracture. numberanalytics.com | Introduction of flexible side chains to absorb impact energy. |

| Plasticization | Increases flexibility and reduces brittleness. | Acts as an internal or external plasticizer due to its long alkyl chains. |

| Compatibilization | Promotes miscibility between immiscible polymers. bjorn-thorsen.com | The ester group can provide polarity while the alkyl chains provide non-polar interactions. |

Integration of Dodecyl Heptanoate into Biodegradable Polymer Systems

The drive towards a circular economy has intensified research into bio-based and biodegradable polymers. mdpi.com These polymers can be derived from renewable resources and are designed to degrade into non-toxic byproducts through the action of microorganisms. mdpi.com The integration of molecules like dodecyl heptanoate into these systems is being explored to tailor their properties for specific applications.

Biodegradable polymers such as polylactic acid (PLA) and polyglycolic acid (PGA) are thermoplastic polyesters that have garnered significant interest. specificpolymers.com However, their inherent properties, such as brittleness or slow degradation rates, can limit their use. specificpolymers.com The incorporation of co-monomers or plasticizers is a common strategy to modify these characteristics. For instance, blending starch with other polymers or using plasticizers can improve the functional properties of starch-based films. researchgate.net The long alkyl chains of dodecyl heptanoate could potentially act as an internal plasticizer, increasing the flexibility and processability of biodegradable polyesters.

Research has shown that the composition of monomers in biopolyesters like polyhydroxyalkanoates (PHAs) directly influences their properties. mdpi.com For example, incorporating 3-hydroxyvalerate (B1259860) (3HV) as a co-monomer into a polyhydroxybutyrate (B1163853) (PHB) chain decreases the melting temperature and crystallinity of the resulting polymer. mdpi.com Similarly, the synthesis of PHAs from substrates like heptanoate can lead to polymers with specific side chain lengths, which in turn affects their thermal and mechanical properties. researchgate.net While not a direct precursor in the biological synthesis of PHAs, dodecyl heptanoate's structure suggests its potential as a synthetic modifier for these biodegradable polymers.

The enzymatic degradation of plastics is a key area of study for managing plastic waste. Studies have investigated the hydrolysis of biodegradable plastics using enzymes. pangaea.de The presence of ester linkages in dodecyl heptanoate makes it susceptible to enzymatic hydrolysis, a desirable characteristic for components in biodegradable materials.

The table below outlines the properties of common biodegradable polymers and the potential effects of integrating a compound like dodecyl heptanoate.

| Biodegradable Polymer | Key Properties | Potential Effect of Dodecyl Heptanoate Integration |

| Polylactic Acid (PLA) | High strength, high modulus, somewhat brittle. specificpolymers.com | Increased flexibility, reduced brittleness, modified degradation rate. |

| Polyglycolic Acid (PGA) | High crystallinity, good mechanical properties, hydrolytically unstable. specificpolymers.com | Enhanced processability, tailored degradation profile. |

| Polyhydroxyalkanoates (PHAs) | Thermoplastic, properties dependent on monomer composition. mdpi.com | Altered thermal properties (Tg, Tm), improved flexibility. |

Investigations into the Interfacial and Bulk Properties of Dodecyl Heptanoate-Modified Polymers

The performance of a polymer is governed by both its bulk properties (e.g., tensile strength, melting point) and its interfacial properties (e.g., adhesion, friction). unacademy.commdpi.com The addition of modifiers like dodecyl heptanoate can significantly influence both of these aspects.

Bulk Properties:

The bulk properties of polymers are strongly influenced by factors such as chain length, chain branching, and intermolecular forces, which in turn affect the degree of crystallinity. libretexts.org Increased crystallinity is generally associated with higher rigidity and tensile strength. libretexts.org The introduction of long, flexible side chains, such as the dodecyl group from dodecyl heptanoate, can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity and an increase in flexibility. This is a common strategy to lower the glass transition temperature (Tg) and melting temperature (Tm) of a polymer. sigmaaldrich.com

For example, in fully substituted cellulose (B213188) esters, the length of the aliphatic acid side chain has a notable effect on the thermal properties. Esters with longer acyl chains exhibit a melting peak associated with the aliphatic acid groups. mdpi.com This suggests that incorporating dodecyl heptanoate into a polymer backbone could introduce new thermal transitions related to its long alkyl chains.

Interfacial Properties:

In polymer brushes, which are layers of polymers tethered to a surface, the structure and chemistry of the polymer chains dictate the interfacial properties, such as hydration and hydrophobic interactions. nih.gov The presence of hydrophobic side chains can influence how the polymer brush interacts with its environment. Similarly, modifying a polymer surface with dodecyl heptanoate could alter its surface energy and frictional properties. Studies on polymer/nanoparticle composites have shown that the polymer-nanoparticle interface plays a significant role in the material's dynamic properties. semanticscholar.org

The table below summarizes the key polymer properties and how they might be influenced by modification with dodecyl heptanoate.

| Property | Governing Factors | Potential Influence of Dodecyl Heptanoate |

| Tensile Strength | Intermolecular forces, crystallinity, chain entanglement. unacademy.com | May decrease due to reduced crystallinity and weaker intermolecular forces. |

| Glass Transition Temp. (Tg) | Chain flexibility, intermolecular forces. sigmaaldrich.com | Likely to decrease, leading to a more flexible material at room temperature. |

| Crystallinity | Chain regularity, intermolecular forces. libretexts.org | Likely to decrease due to disruption of chain packing by the bulky side group. |

| Interfacial Adhesion | Surface energy, chemical interactions at the interface. mdpi.com | Could be enhanced or modified depending on the polarity of the substrate and the polymer matrix. |

| Friction | Surface chemistry, topography. chemrxiv.org | The long alkyl chain could act as a lubricant, potentially reducing the coefficient of friction. |

Applications and Functionalization Research of Dodecyl Heptanoate

Dodecyl Heptanoate (B1214049) in the Development of Advanced Lubricant Formulations

The hydrophobic nature and thermal stability of dodecyl heptanoate at temperatures exceeding 200°C make it a candidate for inclusion in advanced lubricant formulations. vulcanchem.com Esters with linear or branched alkyl chains are integral to industrial lubricants, where they function to minimize friction between metal surfaces while resisting oxidation at elevated temperatures. vulcanchem.com In the pursuit of developing low viscosity, low volatility lubricating oil base stocks, dodecyl heptanoate has been identified as a potential monoester base stock component. google.com

Research into synthetic lubricating base oils has explored various esters, including those derived from the reaction of aliphatic dibasic acids with aliphatic alcohols. google.com For instance, neopentyl polyol esters, such as neopentyl glycol (NPG) di-(heptanoate), are synthesized for use in lubricants. google.com While not a direct analogue, the study of such compounds provides insights into the potential performance of related esters like dodecyl heptanoate in lubricant applications. The synthesis of various fatty esters from oleic and ricinoleic acids has also been undertaken to evaluate their potential as biolubricants, with their viscosities and melting points being key documented properties. iastate.edu

Dodecyl Heptanoate in Oleochemical Transformations and Bio-based Chemical Production

Dodecyl heptanoate is a product of oleochemical transformations, a field of chemistry focused on converting natural fats and oils into valuable chemicals. frontiersin.orgtechnoilogy.it These bio-based feedstocks are a renewable alternative to traditional petrochemicals, offering a more sustainable and environmentally friendly approach to chemical production. frontiersin.org The primary processes in oleochemistry include hydrolysis, which splits fats and oils into fatty acids and glycerol, and esterification, where fatty acids are reacted with alcohols to produce esters like dodecyl heptanoate. technoilogy.it

The production of oleochemicals is driven by the increasing demand for sustainable and biodegradable products in various sectors, including lubricants, cosmetics, and food additives. mdpi.comacme-hardesty.com The transformation of natural oils can yield a wide array of basic oleochemicals and their derivatives, such as fatty acids, fatty acid methyl esters, and fatty alcohols. rsc.org Dodecyl heptanoate, being an ester of a fatty acid (heptanoic acid) and a fatty alcohol (dodecanol), is a prime example of a value-added product derived from these fundamental oleochemical building blocks. vulcanchem.com

The synthesis of esters from oleochemical sources can be achieved through various methods. A notable example is a patent-pending method that employs dodecylbenzenesulfonic acid (DBSA) in an inverse microemulsion system to facilitate the reaction between heptanoic acid and dodecanol (B89629). vulcanchem.com This technique, which utilizes DBSA as both a surfactant and a catalyst, can achieve high conversion rates of 74–99% under mild conditions (35–50°C). vulcanchem.com Such advancements in synthesis contribute to the economic viability and efficiency of producing bio-based chemicals like dodecyl heptanoate.

Advanced Derivative Synthesis and Characterization from Dodecyl Heptanoate Precursors

While direct research on the synthesis of advanced derivatives from dodecyl heptanoate as a precursor is not extensively documented in the provided search results, the principles of organic synthesis allow for the conceptualization of such transformations. Dodecyl heptanoate, as an ester, can undergo several reactions to form new derivatives. For instance, the ester group can be functionalized, or modifications can be made to the alkyl chains.

The characterization of newly synthesized derivatives is a critical step. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for determining the structure of organic compounds. For example, 13C NMR chemical shifts can be assigned to the various carbon atoms in oleate (B1233923) esters by comparing observed values with calculated predictions. iastate.edu Other analytical methods such as powder X-ray diffraction (XRD), Raman spectroscopy, and thermal gravimetric analysis (TGA) are used to characterize the structure, composition, and thermal stability of new materials, as demonstrated in the study of inorganic-organic derivatives of layered perovskite-like niobate. mdpi.com

Dodecyl Heptanoate as a Biochemical Reagent and Substrate for Enzymatic Activity Studies

In the realm of biochemistry, esters like dodecyl heptanoate can serve as valuable reagents and substrates for studying enzymatic activity. medchemexpress.commedchemexpress.com Biochemical reagents are essential for a wide range of applications in biotechnology, molecular biology, and medicine, including compound synthesis and the analysis of biological samples. cymitquimica.com

One area where dodecyl heptanoate could be relevant is in the study of lipases and other ester-hydrolyzing enzymes. The activity of such enzymes is often assayed by monitoring the cleavage of an ester substrate. For example, the enzymatic activity of Lecithin:retinol acyltransferase (LRAT) has been studied by monitoring the formation of all-trans retinyl heptanoate. nih.gov This suggests that dodecyl heptanoate could potentially be used as a substrate to characterize the activity of similar enzymes. The study of enzyme kinetics, including the determination of parameters like Vmax and Km, is fundamental to understanding enzyme function. nih.gov

Furthermore, the interaction of small molecules with enzymes can provide insights into their mechanism of action and can be used to regulate their activity. For instance, studies have shown that nanoparticles can interact with enzymes and modulate their function. mdpi.com The influence of various additives, such as detergents and chelating agents, on enzyme activity and structure is also an active area of research. lidsen.com For example, sodium dodecyl sulfate (B86663) (SDS), an anionic detergent, has been shown to affect the activity of β-galactosidase in a concentration-dependent manner. lidsen.com While not directly involving dodecyl heptanoate, these studies highlight the types of investigations where it could be employed as a tool to probe enzyme structure and function.

Theoretical and Computational Studies on Dodecyl Heptanoate Systems

Molecular Modeling of Dodecyl Heptanoate (B1214049) Interactions with Biological Systems (e.g., Enzymes)

Molecular modeling and simulation are powerful computational tools for investigating the interactions between a substrate like dodecyl heptanoate and a biological macromolecule, such as an enzyme, at the atomic level. nottingham.ac.uk These methods are particularly useful for studying lipases and esterases, the enzymes responsible for catalyzing the hydrolysis or synthesis of esters. nottingham.ac.ukworthington-biochem.com For dodecyl heptanoate, a long-chain fatty acid ester, modeling can elucidate how it binds to an enzyme's active site and the mechanism of its catalytic conversion.

Research on lipases that act on long-chain esters has revealed key structural features, such as a hydrophobic tunnel or cleft that guides the substrate directly to the active site. researchgate.netnih.gov The binding of the ester is often stabilized by a "lid" domain that undergoes a conformational change upon substrate entry, a process known as interfacial activation. nih.govmdpi.com The catalytic activity itself is typically carried out by a conserved catalytic triad (B1167595) of amino acid residues, most commonly Serine-Histidine-Aspartic Acid (or Glutamic Acid). mdpi.comdoi.org

Molecular docking, a primary technique in molecular modeling, can be used to predict the preferred binding orientation of dodecyl heptanoate within the active site of a target lipase (B570770), such as porcine pancreatic lipase or a microbial lipase from Aspergillus niger or Thermomyces lanuginosus. frontiersin.orgfrontiersin.orgresearchgate.net In a typical docking simulation, the three-dimensional structure of the enzyme is treated as the receptor, and the dodecyl heptanoate molecule is the ligand. The simulation samples numerous possible binding poses and scores them based on the calculated binding free energy, which indicates the stability of the enzyme-substrate complex. frontiersin.org

The simulation can reveal specific interactions, such as:

Hydrophobic interactions: The dodecyl and heptyl chains of the ester would be expected to form favorable hydrophobic contacts with nonpolar amino acid residues lining the binding pocket.

Hydrogen bonds: The ester's carbonyl oxygen can act as a hydrogen bond acceptor, interacting with donor residues in the active site, which helps to properly orient the substrate for catalysis. nih.gov

Catalytic positioning: The model would show the proximity of the ester's carbonyl carbon to the nucleophilic serine residue of the catalytic triad, which is essential for the enzymatic reaction to proceed. mdpi.com

The findings from such modeling studies provide a rational basis for understanding enzyme specificity and can guide protein engineering efforts to enhance catalytic efficiency or alter substrate preference. uminho.pt

Table 1: Hypothetical Molecular Docking Results of Dodecyl Heptanoate with Lipase Active Site This interactive table illustrates the kind of data a molecular docking study might generate, including the binding energy and key interacting residues.

| Parameter | Value / Residues | Description |

| Binding Free Energy (kcal/mol) | -8.5 | A lower value indicates a more stable binding interaction between dodecyl heptanoate and the enzyme's active site. |

| Catalytic Triad Residues | Ser153, Asp177, His264 | The key amino acids directly involved in the catalytic mechanism of hydrolysis or esterification. |

| Interacting Residues (Hydrogen Bonds) | Tyr114, Gly212 | Amino acids forming hydrogen bonds with the ester's carbonyl oxygen, helping to anchor and orient the substrate. |

| Interacting Residues (Hydrophobic) | Leu154, Pro181, Phe215, Ile255 | Nonpolar amino acid residues that form van der Waals contacts with the alkyl chains of dodecyl heptanoate. |

Computational Prediction of Dodecyl Heptanoate Reactivity and Environmental Fate

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are essential for predicting the chemical reactivity and environmental fate of compounds for which extensive experimental data may be lacking. tandfonline.comajrconline.org These models establish a mathematical correlation between a molecule's structural features and its properties or activities. 3ds.com For industrial chemicals like dodecyl heptanoate, such predictions are crucial for risk assessment and environmental management. researchgate.net

A widely used tool for this purpose is the US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™. epa.govepisuite.devchemistryforsustainability.org This software package contains a collection of models to estimate key physicochemical properties and environmental fate parameters based solely on the chemical's structure. chemsafetypro.com These predictions help determine how dodecyl heptanoate might behave if released into the environment—where it will partition, how long it will persist, and its potential for bioaccumulation.

Key predicted parameters for dodecyl heptanoate would include:

Log K_ow_ (Octanol-Water Partition Coefficient): Estimated by the KOWWIN™ model, this value indicates a chemical's hydrophobicity and potential to bioaccumulate in organisms. chemistryforsustainability.org

Water Solubility: Predicted by models like WSKOWWIN™ or WATERNT™, this determines how the compound dissolves and moves in aquatic systems. chemistryforsustainability.org

Biodegradability: The BIOWIN™ model predicts the likelihood and rate of aerobic and anaerobic biodegradation, a primary mechanism for the removal of organic chemicals from the environment. chemsafetypro.com Fatty acid esters are generally expected to be readily biodegradable. openrepository.com

Atmospheric Oxidation: The AOPWIN™ model calculates the rate of reaction with hydroxyl radicals in the atmosphere, providing a predicted half-life that indicates how quickly the compound will break down in the air. epa.gov

Multimedia Fate: The Level III Fugacity Model predicts the partitioning of a chemical among environmental compartments like air, water, soil, and sediment, indicating its ultimate environmental sink. chemsafetypro.com

Table 2: Predicted Physicochemical and Environmental Fate Properties of Dodecyl Heptanoate using EPI Suite™ This interactive table presents a set of predicted values for dodecyl heptanoate, demonstrating the output from a computational tool like EPI Suite™.

| Property | Predicted Value | EPI Suite™ Model | Significance |

| Boiling Point | 358.73 °C | MPBPWIN™ | Indicates low volatility. |

| Log K_ow (Octanol-Water Partition) | 8.35 | KOWWIN™ | High hydrophobicity, suggesting a tendency to sorb to soil/sediment and bioaccumulate. |

| Water Solubility | 0.003 mg/L | WSKOWWIN™ | Very low solubility in water. |

| Henry's Law Constant | 10.3 Pa·m³/mol | HENRYWIN™ | Suggests some potential for volatilization from water. |

| Biodegradation Probability | Readily Biodegradable | BIOWIN™ | Expected to be broken down by microorganisms in soil and water. |

| Atmospheric Oxidation Half-Life | 7.9 Hours | AOPWIN™ | Rapid degradation in the atmosphere via reaction with OH radicals. |

| Soil Adsorption Coefficient (K_oc_) | 24,130 L/kg | KOCWIN™ | Strong adsorption to soil organic carbon, indicating low mobility in soil. |

| Fish Bioconcentration Factor (BCF) | 78 L/kg | BCFBAF™ | Suggests a low to moderate potential for bioaccumulation in aquatic organisms. |

Statistical Experimental Design and Optimization for Dodecyl Heptanoate Research

In chemical research, such as the optimization of the synthesis of dodecyl heptanoate, statistical experimental design provides a robust and efficient alternative to traditional one-factor-at-a-time (OFAT) methods. The OFAT approach is time-consuming and fails to capture the interactions between different process variables. Statistical techniques, such as Response Surface Methodology (RSM), allow for the simultaneous variation of multiple factors, reducing the number of required experiments while providing a comprehensive understanding of the system. nih.gov

For the enzymatic synthesis of dodecyl heptanoate from dodecanol (B89629) and heptanoic acid, several variables can influence the final product yield. These factors can be systematically studied using a statistical design. A typical workflow involves:

Screening: A Plackett-Burman design can be used to identify the most significant variables affecting the reaction yield from a larger pool of potential factors.

Optimization: Once the key variables are identified, a central composite design (CCD) or Box-Behnken design is employed. These designs involve experiments at low, central, and high levels for each factor, plus additional "star" points in CCD to explore the experimental space effectively.

Modeling: The experimental data are fitted to a second-order polynomial equation, which models the relationship between the factors and the response (e.g., reaction yield).

Analysis: Analysis of Variance (ANOVA) is used to check the statistical significance and adequacy of the model. Three-dimensional response surface plots and contour plots are generated from the model to visualize the relationship between variables and to identify the optimal conditions for maximizing the yield.

This statistical approach has been successfully used to optimize the production of various esters and other biochemicals, leading to significant improvements in yield compared to non-optimized conditions. mdpi.comacs.org

Table 3: Example of a Central Composite Design (CCD) for Optimizing Dodecyl Heptanoate Synthesis This interactive table shows a hypothetical experimental design for optimizing the synthesis of dodecyl heptanoate using RSM. The factors are Temperature, Molar Ratio, and Enzyme Load, with the goal of maximizing the reaction yield.

| Run Order | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Enzyme Load (% w/w) | Coded X1 | Coded X2 | Coded X3 | Yield (%) |

| 1 | 50 | 1:2 | 5 | -1 | -1 | -1 | 75.3 |

| 2 | 60 | 1:2 | 5 | +1 | -1 | -1 | 82.1 |

| 3 | 50 | 1:4 | 5 | -1 | +1 | -1 | 79.5 |

| 4 | 60 | 1:4 | 5 | +1 | +1 | -1 | 88.4 |

| 5 | 50 | 1:2 | 10 | -1 | -1 | +1 | 78.2 |

| 6 | 60 | 1:2 | 10 | +1 | -1 | +1 | 85.0 |

| 7 | 50 | 1:4 | 10 | -1 | +1 | +1 | 83.6 |

| 8 | 60 | 1:4 | 10 | +1 | +1 | +1 | 94.2 |

| 9 | 46.6 | 1:3 | 7.5 | -1.68 | 0 | 0 | 73.1 |

| 10 | 63.4 | 1:3 | 7.5 | +1.68 | 0 | 0 | 89.5 |

| 11 | 55 | 1:1.3 | 7.5 | 0 | -1.68 | 0 | 71.8 |

| 12 | 55 | 1:4.7 | 7.5 | 0 | +1.68 | 0 | 86.3 |

| 13 | 55 | 1:3 | 3.3 | 0 | 0 | -1.68 | 76.4 |

| 14 | 55 | 1:3 | 11.7 | 0 | 0 | +1.68 | 90.1 |

| 15 | 55 | 1:3 | 7.5 | 0 | 0 | 0 | 92.5 |

| 16 | 55 | 1:3 | 7.5 | 0 | 0 | 0 | 92.8 |

| 17 | 55 | 1:3 | 7.5 | 0 | 0 | 0 | 93.0 |

Emerging Research Directions and Interdisciplinary Perspectives on Dodecyl Heptanoate

Integration of Dodecyl Heptanoate (B1214049) Research with Sustainable Chemistry Initiatives

The principles of green and sustainable chemistry, which advocate for minimizing hazardous substances and maximizing resource efficiency, are increasingly guiding chemical research and industrial practices. unep.orgacs.org The synthesis and application of dodecyl heptanoate are being re-examined through this lens, with a focus on developing more environmentally benign processes.

A key area of development is the shift from conventional acid-catalyzed esterification to greener synthetic routes. One such innovative method involves the use of dodecylbenzenesulfonic acid (DBSA) within an inverse microemulsion system. vulcanchem.com This technique leverages DBSA's dual functionality as both a surfactant and a catalyst, which allows for high conversion rates (74–99%) under milder temperature conditions (35–50°C) compared to traditional methods. vulcanchem.com This approach aligns with green chemistry objectives by reducing energy consumption and potentially minimizing waste streams. vulcanchem.comunep.org

Biocatalysis represents another significant frontier for the sustainable production of dodecyl heptanoate. infinitabiotech.com The use of enzymes, particularly lipases, as catalysts offers high specificity and operates under mild reaction conditions, which is a cornerstone of green chemical synthesis. infinitabiotech.comzhaw.ch Research into the enzymatic synthesis of similar esters, such as ethyl hexanoate (B1226103), demonstrates the viability of this approach, achieving high conversion yields and specificity. oup.comresearchgate.net The development of robust, immobilized enzymes could pave the way for continuous, efficient, and waste-reducing manufacturing processes for dodecyl heptanoate, fully integrating its production into a circular economy model. zhaw.chresearchgate.net

Table 1: Comparison of Synthesis Methods for Dodecyl Heptanoate and Related Esters

| Parameter | Conventional Esterification | DBSA Microemulsion System vulcanchem.com | Enzymatic Synthesis (Lipase-Catalyzed) oup.comresearchgate.net |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Dodecylbenzenesulfonic acid (DBSA) | Immobilized Lipases (e.g., Rhizomucor miehei) |

| Reaction Temperature | High (often >100°C) | Mild (35–50°C) | Mild (45–60°C) |

| Conversion Rate | Variable, often requires excess reactant | High (74–99%) | High (up to 96%) |

| Sustainability Aspects | High energy use, corrosive catalysts | Reduced energy input, dual-role catalyst | Renewable catalyst, mild conditions, high specificity |

Novel Methodologies for Dodecyl Heptanoate Characterization and Application

Advancements in analytical instrumentation are enabling a more detailed understanding of the physicochemical properties of chemical compounds. For dodecyl heptanoate, novel characterization techniques are crucial for unlocking its full potential in sophisticated applications. While standard techniques provide basic data, advanced methods adapted from materials science and nanotechnology offer deeper insights. stanford.eduuni-muenchen.de

Techniques such as electron microscopy and spectroscopy can be employed to study the compound's behavior at interfaces and within complex formulations. stanford.edu For instance, when used as a plasticizer or lubricant, understanding its molecular arrangement and film-forming properties is critical. Advanced characterization could involve using Atomic Force Microscopy (AFM) to probe the nanoscale mechanical and tribological (friction-reducing) properties of dodecyl heptanoate films. nanosurf.com Similarly, Small-Angle X-ray Scattering (SAXS) could be used to analyze its structure within emulsions or polymer matrices, providing information crucial for optimizing its function in cosmetics or advanced materials. uni-muenchen.de

In terms of application, research is moving beyond its role as a simple emollient. Novel methodologies explore its use as a functional ingredient. One promising area is its application as a Phase Change Material (PCM) for thermal energy storage. mdpi.comdergipark.org.tr Characterizing its thermal properties, such as latent heat of fusion and melting point, with high precision using Differential Scanning Calorimetry (DSC) is essential for this application. google.comuomustansiriyah.edu.iq Furthermore, techniques like Tunable Resistive Pulse Sensing (TRPS) could be adapted to characterize the stability and size distribution of dodecyl heptanoate-containing nanoemulsions for drug delivery or advanced cosmetic systems. uni-muenchen.de

Table 2: Advanced Characterization Techniques for Dodecyl Heptanoate

| Technique | Property Characterized | Potential Application Area | Reference |

| Atomic Force Microscopy (AFM) | Nanoscale mechanical and surface properties | Lubricants, Coatings, Polymers | nanosurf.com |

| Small-Angle X-ray Scattering (SAXS) | Molecular organization in complex fluids | Emulsions, Polymer blends | uni-muenchen.de |

| Differential Scanning Calorimetry (DSC) | Thermal properties (melting point, latent heat) | Phase Change Materials | google.com |

| Dynamic Light Scattering (DLS) | Particle size distribution in suspensions | Nanoemulsions, Cosmetic formulations | mdpi.com |

Future Prospects for Dodecyl Heptanoate in Materials Science and Biocatalysis

The unique properties of dodecyl heptanoate position it as a candidate for innovation in the interdisciplinary fields of materials science and biocatalysis.